1-(4-ethoxyphenyl)-N,N-dimethyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-ethoxyphenyl)-N,N-dimethyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-sulfonamide is a complex organic compound characterized by its unique structure, which includes a pyrrolo[1,2-a]pyrazine core, an ethoxyphenyl group, and a sulfonamide moiety
Mechanism of Action
Target of Action
Compounds with the pyrrolopyrazine scaffold have been known to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It’s suggested that the mechanism may involve a sulfur migration via an addition/elimination process . More research is needed to fully understand the interaction of this compound with its targets and the resulting changes.
Biochemical Pathways
Pyrrolopyrazine derivatives have shown more activity on kinase inhibition , suggesting that they may affect pathways involving kinases. Kinases play a crucial role in cellular signaling, and their inhibition can have profound effects on cell growth and proliferation.
Result of Action
Given the wide range of biological activities associated with pyrrolopyrazine derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
Preparation Methods
The synthesis of 1-(4-ethoxyphenyl)-N,N-dimethyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-sulfonamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolo[1,2-a]pyrazine core, followed by the introduction of the ethoxyphenyl group and the sulfonamide moiety. Common reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(4-ethoxyphenyl)-N,N-dimethyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by others. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Hydrolysis: The sulfonamide moiety can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the sulfonamide bond and the formation of corresponding amines and sulfonic acids.
Scientific Research Applications
1-(4-ethoxyphenyl)-N,N-dimethyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-sulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
1-(4-ethoxyphenyl)-N,N-dimethyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-sulfonamide can be compared with other similar compounds, such as:
1-(4-methoxyphenyl)-N,N-dimethyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-sulfonamide: This compound has a methoxy group instead of an ethoxy group, which may result in different chemical and biological properties.
1-(4-ethoxyphenyl)-N,N-diethyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-sulfonamide: The presence of diethyl groups instead of dimethyl groups can affect the compound’s reactivity and interactions with molecular targets.
1-(4-ethoxyphenyl)-N,N-dimethyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide:
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-N,N-dimethyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-4-23-15-9-7-14(8-10-15)17-16-6-5-11-19(16)12-13-20(17)24(21,22)18(2)3/h5-11,17H,4,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQGLNLAQVTIDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=CC=CN3CCN2S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.